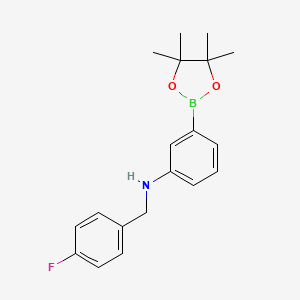![molecular formula C20H22BF3O3 B8083775 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B8083775.png)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- is a fascinating organoboron compound. Boron-containing molecules are intriguing due to their unique chemical and physical properties, which make them valuable in various scientific fields, from material science to pharmaceuticals. This particular compound stands out because of its stability and the potential versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- is typically synthesized through a series of condensation reactions. The process usually involves reacting 2,2,2-trifluoroethyl methanesulfonate with 4-hydroxybenzaldehyde in the presence of a base to form an intermediate, which is then further condensed with boronic acid derivatives.
Industrial Production Methods
In industrial settings, large-scale production often employs catalytic processes to enhance yield and purity. The use of palladium catalysts, for example, can facilitate cross-coupling reactions essential in the synthesis of this compound. Reaction conditions are optimized to ensure efficiency, including controlled temperatures and pressure settings.
化学反応の分析
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- undergoes a variety of chemical reactions, which makes it a versatile reagent in organic chemistry.
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically with strong oxidizing agents like hydrogen peroxide, leading to the formation of phenol derivatives.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The phenyl groups in the compound are susceptible to electrophilic aromatic substitution, where they can be substituted with various electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles for substitution: Halogens, sulfonyl chlorides.
Major Products
Depending on the reaction type and conditions, the major products formed can include alcohols, phenols, and substituted aromatic compounds.
科学的研究の応用
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- has a broad range of applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions, which are essential in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and molecular probes.
Medicine: This compound shows promise in drug discovery, particularly in the design of boron-containing drugs that can interact with biological targets in unique ways.
Industry: It is used in the development of advanced materials, such as boron-doped polymers and ceramics, which have unique mechanical and electronic properties.
作用機序
The compound exerts its effects through several mechanisms, depending on its application:
In organic synthesis: It acts as an intermediate that facilitates the formation of carbon-carbon and carbon-heteroatom bonds.
In biological systems: The trifluoromethyl and phenyl groups can interact with biological molecules, influencing their function. For example, the trifluoromethyl group can enhance the metabolic stability of drugs.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler organoboron compound used in similar cross-coupling reactions.
4-(Trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl phenyl group, highlighting the influence of this group on chemical and biological properties.
2,4,6-Trimethylphenylboronic acid: Another boronic acid with a different substitution pattern on the phenyl ring, affecting its reactivity and applications.
Uniqueness
What sets 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- apart is its stability and the presence of both the dioxaborolane and trifluoromethyl groups. These features confer unique chemical reactivity and biological interactions, making it a valuable compound in research and industry.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-9-11-17(12-10-16)25-13-14-5-7-15(8-6-14)20(22,23)24/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHKUPQIPGDPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Propanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083704.png)
![1,3,2-Dioxaborolane, 2-[3-[(4-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8083710.png)
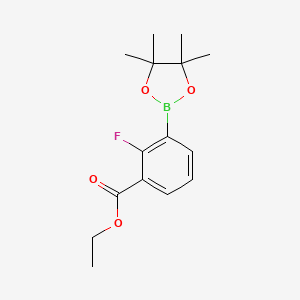
![[4-[(2-Pyridinylamino)methyl]phenyl]boronic acid](/img/structure/B8083724.png)
![Acetonitrile, 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-](/img/structure/B8083733.png)
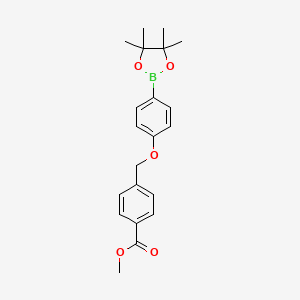
![Cyclohexanecarboxamide, N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083739.png)
![Benzamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083748.png)
![1,3,2-Dioxaborolane, 2-[3-[(3,5-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8083754.png)
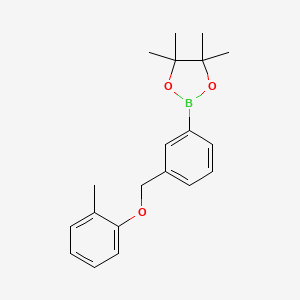
![1-Propanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083771.png)
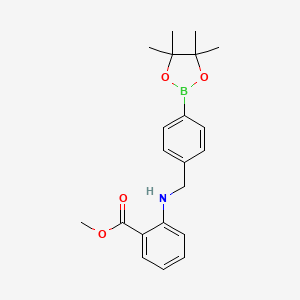
![1,3,2-Dioxaborolane, 2-[4-[(2-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8083785.png)
